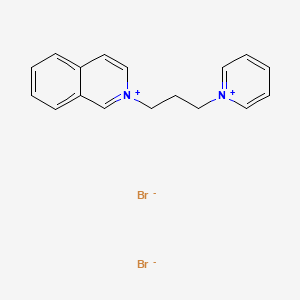
Isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide is a quaternary ammonium compound that features both isoquinolinium and pyridinium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide typically involves the reaction of isoquinoline with 3-bromopropylpyridinium bromide. This reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the isoquinoline attacks the carbon atom of the 3-bromopropylpyridinium bromide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Isoquinolinium N-oxide derivatives.
Reduction: Isoquinolinium derivatives with reduced nitrogen centers.
Substitution: Isoquinolinium salts with different anions.
Scientific Research Applications
Isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide involves its interaction with biological membranes and enzymes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby interfering with their normal function.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 2-(3-(pyridinio)propyl)-, dibromide
- Isoquinolinium, 2-(3-(triethylammonio)propyl)-, dibromide
Uniqueness
Isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide is unique due to its dual functionality, combining the properties of both isoquinolinium and pyridinium moieties. This dual functionality enhances its reactivity and broadens its range of applications compared to similar compounds.
Properties
CAS No. |
64047-60-5 |
|---|---|
Molecular Formula |
C17H18Br2N2 |
Molecular Weight |
410.1 g/mol |
IUPAC Name |
2-(3-pyridin-1-ium-1-ylpropyl)isoquinolin-2-ium;dibromide |
InChI |
InChI=1S/C17H18N2.2BrH/c1-4-10-18(11-5-1)12-6-13-19-14-9-16-7-2-3-8-17(16)15-19;;/h1-5,7-11,14-15H,6,12-13H2;2*1H/q+2;;/p-2 |
InChI Key |
LLAFVHXEICRNDX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+](C=C1)CCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


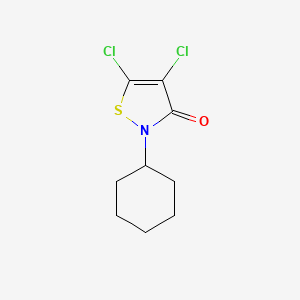
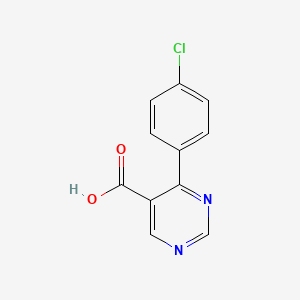

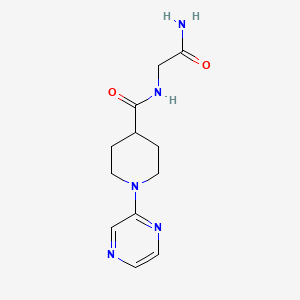
![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)

![Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester](/img/structure/B13764528.png)
![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)

![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)
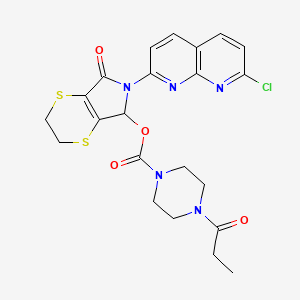
![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
